The synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole typically involves several chemical reactions:
The molecular structure of 2-chloro-5,6-difluoro-1H-benzimidazole can be represented by its canonical SMILES notation: C1=C2C(=CC(=C1F)F)N=C(N2)Cl
. This indicates a bicyclic structure where the benzimidazole ring is fused with an aromatic system.
These structural characteristics play a crucial role in determining the compound's reactivity and interaction with biological systems.
2-Chloro-5,6-difluoro-1H-benzimidazole participates in various chemical reactions:
These reactions illustrate the versatility of this compound as a building block in organic synthesis.
The mechanism of action for 2-chloro-5,6-difluoro-1H-benzimidazole involves its ability to interact with specific molecular targets within biological systems:
Understanding these mechanisms is vital for exploring its therapeutic potential against various diseases.
The physical and chemical properties of 2-chloro-5,6-difluoro-1H-benzimidazole include:
These properties determine how the compound can be utilized in laboratory settings and industrial applications.
2-Chloro-5,6-difluoro-1H-benzimidazole has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: